molecular structure and conformation of 1-benzoyl-N-(4-fluorophenyl)prolinamide
molecular structure and conformation of 1-benzoyl-N-(4-fluorophenyl)prolinamide
Topic: Molecular Structure and Conformation of 1-Benzoyl-N-(4-fluorophenyl)prolinamide Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.[1][2]
[1][2]
Executive Summary
1-Benzoyl-N-(4-fluorophenyl)prolinamide represents a critical scaffold in peptidomimetic drug design, serving as a model for constrained amide rotational barriers and a template for serine protease inhibitors.[1][2] This guide dissects its molecular architecture, focusing on the thermodynamic equilibrium of the cis/trans prolyl amide bond, the electronic modulation introduced by the para-fluorine substituent, and the solid-state packing networks that define its solubility and bioavailability profiles.
Molecular Architecture and Stereochemistry
Structural Definition
The molecule consists of a central pyrrolidine ring (proline scaffold) flanked by two distinct amide linkages:
-
The Tertiary Amide (N1): A benzoyl group attached to the pyrrolidine nitrogen. This bond exhibits restricted rotation, leading to distinct rotamers.
-
The Secondary Amide (C2): An anilide linkage connecting the proline carbonyl to a 4-fluorophenyl group.[1]
IUPAC Name: (2S)-1-benzoyl-N-(4-fluorophenyl)pyrrolidine-2-carboxamide Molecular Formula: C₁₈H₁₇FN₂O₂ Molecular Weight: 312.34 g/mol [1][2]
The Fluorine Effect
The inclusion of the fluorine atom at the para-position of the anilide ring is not merely structural but functional:
-
Electronic Modulation: Fluorine is highly electronegative (
), withdrawing electron density from the phenyl ring via induction ( ), while donating via resonance ( ).[2] The net effect lowers the pKa of the anilide N-H, making it a stronger hydrogen bond donor compared to the non-fluorinated analog. -
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks metabolic oxidation at the typically labile para-position, extending the compound's half-life in microsomal stability assays.[1]
Conformational Dynamics: The Cis/Trans Equilibrium
The defining physicochemical characteristic of this molecule is the slow isomerization of the N-benzoyl-proline bond.[1] Unlike secondary amides which overwhelmingly favor the trans (
Thermodynamic Barrier
-
Trans Isomer (Z): The benzoyl carbonyl oxygen is trans to the proline C
. This is typically the major conformer (60-80% in polar solvents) due to the interaction between the benzoyl oxygen and the anilide carbonyl carbon. -
Cis Isomer (E): The benzoyl carbonyl oxygen is cis to the proline C
. This conformer is sterically more congested but stabilized in non-polar solvents or specific protein binding pockets.[1]
Rotational Energy Barrier:
Visualization of Conformational States
Caption: Thermodynamic equilibrium between rotational isomers. The high energy barrier allows for the isolation of distinct NMR signatures.
Synthesis Protocol
To ensure high enantiomeric purity and prevent racemization at the proline alpha-carbon, a convergent synthesis strategy using "Stepwise Coupling" is recommended over direct condensation.[1]
Reagents and Conditions
-
Starting Materials: L-Proline, Benzoyl Chloride, 4-Fluoroaniline.[1][2]
-
Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are preferred to suppress racemization.[1][2]
Step-by-Step Methodology
| Step | Operation | Critical Parameter (Why?) |
| 1. N-Benzoylation | React L-Proline with Benzoyl Chloride in 1M NaOH (Schotten-Baumann conditions) at 0°C. | Temp Control: Low temperature prevents hydrolysis of the chloride before reaction.[1][2] Basic pH scavenges HCl. |
| 2.[1] Isolation | Acidify to pH 2, extract with EtOAc. | Purity: Removes unreacted amine/salts. |
| 3.[1] Activation | Dissolve N-Benzoyl-L-Proline in DCM. Add EDC·HCl (1.1 eq) and HOBt (1.1 eq).[2] Stir 30 min. | Activation: HOBt forms an active ester, preventing oxazolone formation (a primary cause of racemization).[2] |
| 4. Amidation | Add 4-Fluoroaniline (1.0 eq) and DIPEA (2.0 eq).[1][2] Stir at RT for 12h.[1] | Stoichiometry: Excess base ensures the aniline is nucleophilic. |
| 5. Purification | Wash with 1M HCl, then sat. NaHCO₃. Recrystallize from EtOH/Water.[1] | Validation: Removes urea byproducts and unreacted aniline. |
Synthesis Workflow Diagram
Caption: Convergent synthesis pathway designed to minimize racemization via HOBt active ester formation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Due to the rotamers, the ¹H NMR spectrum in CDCl₃ will appear "messy" or duplicated. This is a feature, not a bug.
-
Proline
-H: Typically appears as two multiplets (e.g., 4.8 and 4.2 ppm) corresponding to the trans and cis forms, respectively. -
Integration: The ratio of these peaks allows for the calculation of the equilibrium constant (
).[2]
X-Ray Crystallography (Solid State)
In the solid state, the molecule typically crystallizes in a single conformation (usually trans) to maximize lattice energy.
-
Crystal System: Monoclinic or Orthorhombic (typical for chiral prolinamides).[2]
-
H-Bonding: The amide N-H of the fluorophenyl group acts as a donor to the carbonyl oxygen of the benzoyl group of a neighboring molecule, forming infinite chains (catemers).
-
-Stacking: The electron-deficient fluorophenyl ring often engages in offset
-stacking with the electron-rich benzoyl ring of adjacent molecules.[1]
References
-
Conformational Analysis of Proline
-
Synthesis of N-Substituted Prolinamides
-
Crystal Structure Energetics
-
NMR Studies of Proline Isomerization
Sources
- 1. Buy N-(4-Fluorophenyl)-L-prolinamide (EVT-3399288) | 367521-34-4 [evitachem.com]
- 2. PubChemLite - L-prolinamide, n-benzoyl-l-valyl-n-[(1s)-1-formylpropyl]-4-(phenylmethoxy)-, (4r)- (C28H35N3O5) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
